1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Description
This compound is a highly specialized heterocyclic molecule featuring a bicyclo[3.3.0]octane core fused with a benzothiophene moiety. Its structure includes:
- Bicyclic framework with 2,8-dioxa (ether oxygen atoms) and 5-azonia (quaternary ammonium) groups.
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO4S/c1-15-7-12(16)18-14(15,19-13(17)8-15)11-6-9-4-2-3-5-10(9)20-11/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFFKQOMJQDDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Lithiation of Benzothiophene :
-
MIDA Protection :
Formation of the Bicyclo[3.3.0]octane Core
The bicyclic core is constructed via a palladium-catalyzed cyclization, as exemplified in similar boron-containing systems.
Reaction Conditions:
Key Steps:
-
Cyclization : The boronic ester undergoes intramolecular coupling, forming the bicyclo[3.3.0]octane framework.
-
Oxidation : The azonia-borane intermediate is oxidized to stabilize the bicyclic structure.
Suzuki-Miyaura Coupling for Benzothiophene Attachment
The benzothiophene moiety is introduced via a Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol:
| Parameter | Value |
|---|---|
| Substrate | Bicyclo[3.3.0]octane triflate |
| Boronic Ester | Benzothiophene-2-boronic MIDA |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | Ba(OH)₂·8H₂O (2.0 eq) |
| Solvent | THF/H₂O (4:1) |
| Temperature | 120°C (microwave, 2 hours) |
| Yield | 58–63% |
Post-Reaction Processing:
-
Hydrolysis : The MIDA protecting group is removed using p-toluenesulfonic acid in acetone/water.
-
Crystallization : The product is recrystallized from ethanol/THF to afford pure crystals.
Final Functionalization and Purification
The diketone group at positions 3 and 7 is introduced via oxidation of a diol intermediate.
Oxidation Steps:
-
Diol Preparation : The bicyclic intermediate is treated with OsO₄ in t-BuOH/H₂O to form a diol.
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Oxidation to Diketone : Jones reagent (CrO₃/H₂SO₄) oxidizes the diol to the dione.
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Yield: 70–75% after silica gel chromatography (dichloromethane/methanol).
-
Analytical Characterization
The compound is validated using:
-
NMR Spectroscopy :
-
X-ray Crystallography :
-
Elemental Analysis :
Challenges and Optimizations
-
Steric Hindrance : The bicyclic core’s rigidity necessitates high-temperature coupling conditions.
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Boron Stability : MIDA esters prevent boronic acid decomposition during reactions.
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Yield Improvement : Microwave-assisted Suzuki coupling increases efficiency compared to traditional heating.
Industrial-Scale Considerations
Chemical Reactions Analysis
1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the MIDA ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form benzothiophene-2-boronic acid or reduction to form benzothiophene derivatives.
Substitution Reactions: The boronic acid group can be substituted with various electrophiles, leading to the formation of different benzothiophene derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like DMF or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione has numerous applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine: The compound is used in the synthesis of bioactive molecules and natural products.
Mechanism of Action
The mechanism of action of 1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione primarily involves its role as a boronic acid derivative in chemical reactions. The MIDA ester protects the boronic acid group, preventing unwanted side reactions and enhancing the compound’s stability . During reactions such as Suzuki-Miyaura cross-coupling, the MIDA ester is deprotected under aqueous conditions, allowing the boronic acid to participate in the reaction . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights sodium-containing heterocyclic compounds (e.g., sodium 1,2-diaza-4-azanidacyclopenta-2,5-diene, sodium [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate hydrate) . Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Research Findings:
Benzothiophene vs. Pyrazole/Tetrazole : The benzothiophene group in the target compound enhances lipophilicity compared to nitrogen-rich heterocycles (e.g., pyrazole), which are more polar and water-soluble .
Boron vs. Sodium : Boron’s electrophilic character may enable unique reactivity (e.g., Lewis acid catalysis), contrasting with sodium salts’ ionic behavior in solution .
Diketone Functionality : The 3,7-dione groups could participate in redox reactions or chelate metals, unlike the sulfonate/carboxylate groups in sodium analogues, which primarily improve solubility .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione with high purity?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to screen critical reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) for optimal yield and purity. Reaction pathways should be validated via quantum chemical calculations to identify intermediates and transition states, reducing trial-and-error experimentation . For purification, employ membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts, leveraging pore-size selectivity and solvent compatibility .
Q. How can researchers characterize the structural and electronic properties of this bicyclic compound?
- Methodological Answer : Combine spectroscopic techniques (e.g., B NMR to probe boron coordination, H/C NMR for stereochemical analysis) with X-ray crystallography for absolute configuration determination. Computational methods like Density Functional Theory (DFT) can model electronic properties (e.g., charge distribution in the azonia-boranuida system) to correlate with experimental data .
Q. What stability tests are essential for this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under thermal (40–80°C), photolytic (UV-Vis exposure), and hydrolytic (pH 3–10) conditions. Use HPLC-UV or LC-MS to monitor degradation products, referencing spectral libraries for identification . For boron-containing systems, assess hydrolytic stability via B NMR to detect borate formation .
Advanced Research Questions
Q. How can computational reaction path searches improve the design of derivatives with enhanced bioactivity?
- Methodological Answer : Apply automated reaction path search algorithms (e.g., GRRM or AFIR) to explore substituent effects on the benzothiophene moiety. Combine with molecular docking to predict binding affinities toward biological targets (e.g., enzyme active sites). Validate predictions via parallel synthesis of derivatives and in vitro assays .
Q. What strategies resolve contradictions in reported reactivity data for boron-azonia bicyclic systems?
- Methodological Answer : Perform meta-analysis of published datasets to identify variables (e.g., solvent polarity, counterion effects) causing discrepancies. Use microreactor systems to isolate kinetic vs. thermodynamic products under controlled flow conditions. Cross-validate with in situ IR spectroscopy to track intermediate formation .
Q. How can this compound be integrated into advanced materials (e.g., membranes or catalysts)?
- Methodological Answer : Functionalize the bicyclic core via post-synthetic modification (e.g., Suzuki coupling on the benzothiophene ring) to introduce polymerizable groups. Evaluate its performance in membrane-based separation by testing gas permeability or ion selectivity. For catalytic applications, immobilize on mesoporous silica and assess turnover frequency in model reactions .
Q. What experimental designs optimize the compound’s scalability while minimizing hazardous byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
